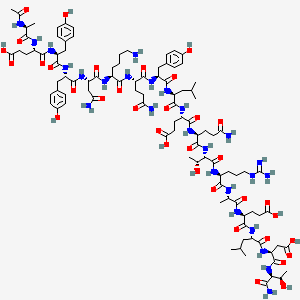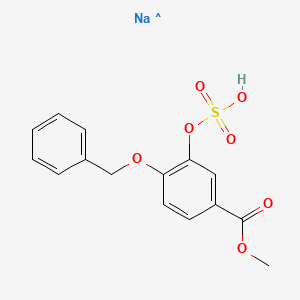
4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster is a complex organic compound with a unique structure that includes both benzyloxy and sulfooxy functional groups. This compound is known for its versatility in various scientific research applications, particularly in the fields of chemistry, biology, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster typically involves multiple steps, starting with the preparation of the benzyloxy and sulfooxy intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Common reagents used in the synthesis include benzylic alcohol, sulfur trioxide, and sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
化学反応の分析
Types of Reactions
4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and stability.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can significantly modify the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives, each with unique properties .
科学的研究の応用
4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the benzyloxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateDisodiumSalt
- 4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfatePotassiumSalt
- 4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateLithiumSalt
Uniqueness
Compared to similar compounds, 4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster offers unique properties due to the presence of the methyl ester group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it particularly valuable in specific research and industrial applications .
特性
InChI |
InChI=1S/C15H14O7S.Na/c1-20-15(16)12-7-8-13(14(9-12)22-23(17,18)19)21-10-11-5-3-2-4-6-11;/h2-9H,10H2,1H3,(H,17,18,19); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTBEKWBHLFLEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NaO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-55-9 |
Source


|
| Record name | Benzoic acid, 4-(phenylmethoxy)-3-(sulfooxy)-, 1-methyl ester, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391054-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


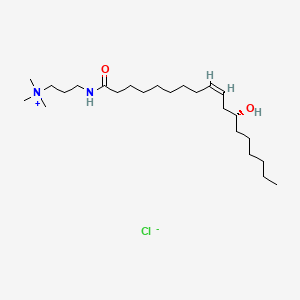
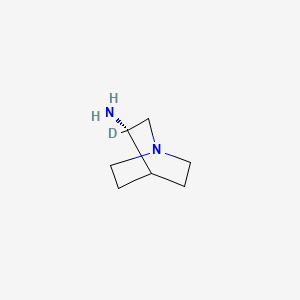
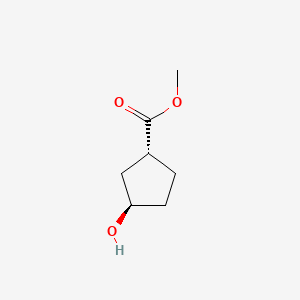
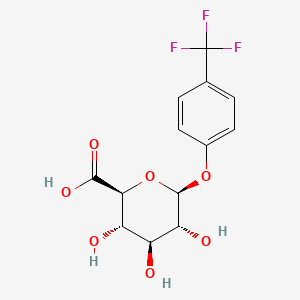
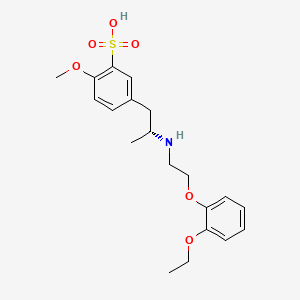


![1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate](/img/structure/B588941.png)
